molecular formula C9H17BrO2 B13506639 Ethyl 6-bromo-4-methylhexanoate

Ethyl 6-bromo-4-methylhexanoate

Cat. No.: B13506639
M. Wt: 237.13 g/mol
InChI Key: DPFVNYRRVLMWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-4-methylhexanoate is an organic compound with the molecular formula C9H17BrO2. It is a brominated ester, commonly used in various fields, including medical, environmental, and industrial research

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-bromo-4-methylhexanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. This method typically uses sodium ethoxide in ethanol to prepare the necessary enolate ions . Another method is the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to give an ether .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The specific details of these methods can vary, but they generally include the use of high-purity reagents and advanced equipment to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Ethyl 6-bromo-4-methylhexanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-methylhexanoate involves nucleophilic acyl substitution reactions. In basic conditions, the reaction follows the mechanism where the alkoxide leaving group of the ester is replaced by an incoming alkoxide nucleophile, creating a different ester . This mechanism is crucial for understanding how the compound interacts with other molecules and exerts its effects.

Comparison with Similar Compounds

Ethyl 6-bromo-4-methylhexanoate can be compared with other similar compounds, such as:

These compounds share similar ester functional groups but differ in their specific chemical structures and applications. This compound is unique due to its brominated structure, which imparts distinct chemical properties and reactivity.

Properties

Molecular Formula

C9H17BrO2

Molecular Weight

237.13 g/mol

IUPAC Name

ethyl 6-bromo-4-methylhexanoate

InChI

InChI=1S/C9H17BrO2/c1-3-12-9(11)5-4-8(2)6-7-10/h8H,3-7H2,1-2H3

InChI Key

DPFVNYRRVLMWJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.